molecular formula C₅₄H₉₂O₄₆ B116977 Maltononaose CAS No. 6471-60-9

Maltononaose

Número de catálogo: B116977
Número CAS: 6471-60-9
Peso molecular: 1477.3 g/mol
Clave InChI: KNBVLVBOKWRYEP-XYLDXDTCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Maltononaose (C₅₄H₉₂O₄₆, DP9) is a linear maltooligosaccharide composed of nine α-1,4-linked glucose units. It is primarily utilized in enzymatic studies, particularly as a substrate or inhibitor for cyclodextrin glycosyltransferase (CGTase), to elucidate cyclization mechanisms and product specificity . While maltooligosaccharides (DP2–DP7) are widely used in food and pharmaceutical industries due to their high solubility and low sweetness, this compound is less common in industrial applications due to its longer chain length and niche research applications .

Key Properties of this compound

  • Molecular Weight: 1,477.27 g/mol .
  • Purity: Available at >98% (HPLC) from suppliers like Elitrol and Shanghai Yuanye Bio-Technology .
  • Solubility: High aqueous solubility, consistent with general maltooligosaccharide characteristics .

Métodos De Preparación

Microbial Fermentation Using Bacillus Strains

The microbial synthesis of maltopentaose leverages specialized strains of Bacillus cereus, such as NY-14 (FERM BP-329), which secrete enzymes capable of selectively hydrolyzing starch into maltopentaose .

Medium Composition and Optimization

The fermentation medium requires:

  • Polysaccharide substrate : Soluble starch, amylose, or dextrin (2.5–4% w/v) .

  • Nitrogen sources : Peptone or inorganic salts (e.g., ammonium sulfate).

  • Salts and pH buffers : NaCl (0.5%) and phosphate buffer (pH 7.0–8.0) .

Optimal yields (37–60% conversion) are achieved at 25–30°C under aerobic conditions over 48–72 hours . Substrate concentration critically influences byproduct formation: exceeding 4% starch increases maltohexaose and maltotetraose contamination .

Downstream Processing

Post-fermentation, the culture broth undergoes:

  • Centrifugation (15,000 rpm, 4°C) to remove bacterial biomass .

  • Chromatographic purification : Gel filtration (e.g., Sephadex G-25) or ion-exchange resins isolate maltopentaose from residual oligomers .

Enzymatic Hydrolysis Using Maltopentaose-Forming Amylases

Maltopentaose-forming amylases (MFAses) hydrolyze starch into maltopentaose-dominated profiles. Recent advances include fusion proteins combining thermostability and specificity, such as the hybrid enzyme from Bacillus megaterium and Saccharophagus degradans .

Enzyme Characteristics

  • BmMFA (B. megaterium): Thermostable (active up to 60°C) but moderate specificity .

  • SdMFA (S. degradans): High specificity (47.41% maltopentaose yield) but lower thermal tolerance .

Fusing SdMFA’s carbohydrate-binding module to BmMFA enhances substrate affinity and product purity, achieving 92.67% starch conversion under optimized conditions .

Industrial-Scale Production

Reaction parameters for maximal efficiency:

ParameterOptimal ValueEffect on Yield
Temperature50–55°CBalances enzyme activity/denaturation
pH6.0–7.0Maximizes catalytic efficiency
Starch concentration10–15% (w/v)Reduces substrate inhibition

Transglycosylation for Functional Derivatives

Maltopentaose serves as a donor in transglycosylation reactions to synthesize derivatives like p-nitrophenyl α-maltopentaoside (PNP-α-G5), a chromogenic substrate for amylase assays .

Reaction Mechanism

Using Pseudomonas stutzeri maltotetraose-forming amylase in 50% methanol:

  • Acceptor molecule : p-Nitrophenyl α-glucoside .

  • Donor : Maltopentaose (120 mg/mL) .

  • Outcome : 12% conversion to PNP-α-G5, with methanol enhancing acceptor solubility and reaction rate .

Comparative Analysis of Production Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Microbial fermentation37–6085–90ModerateHigh
Enzymatic hydrolysis47–9390–95HighModerate
Transglycosylation12>99Low (analytical)Low

Aplicaciones Científicas De Investigación

Key Properties

  • Physiological Benefits : Low osmotic pressure, high moisture retention.
  • Functional Characteristics : Inhibition of sucrose crystallization, enhancing the stability and quality of food products.
  • Biological Activity : Potential antibacterial properties against certain pathogens .

Nutritional Products

Maltononaose is commonly used as an ingredient in functional foods due to its health-promoting properties. It serves as a prebiotic that supports gut health by stimulating beneficial bacteria growth .

Food Preservation

The compound's ability to retain moisture and inhibit crystallization makes it an effective ingredient in food preservation. It is used in various products such as baked goods and dairy items to improve texture and shelf life.

Case Study: Beer Production

In the brewing industry, maltooligosaccharides enhance beer foam stability and overall quality. Research indicates that their presence in fermented beverages positively impacts sensory attributes .

Drug Formulation

This compound is investigated for its role as a drug carrier due to its biocompatibility and ability to enhance the solubility of poorly soluble drugs. Its derivatives have been shown to improve drug delivery systems significantly.

Antiviral Activity

Sulfated derivatives of maltooligosaccharides exhibit antiviral properties against enveloped viruses like HIV and influenza A. Modifications to the structure of this compound can enhance its efficacy against these viruses .

Case Study: Antiviral Research

Research has demonstrated that attaching alkyl chains to maltooligosaccharides increases their anti-HIV activity significantly, making them promising candidates for further pharmaceutical development .

Enzyme Assays

This compound derivatives are widely used in enzymatic assays due to their ability to act as substrates for various enzymes. For instance, fluorogenic derivatives allow for sensitive detection of enzymatic activity in clinical chemistry applications .

Case Study: Enzyme Specificity

Studies have shown that specific maltooligosaccharide-forming amylases can produce maltopentaose with high specificity under controlled conditions. This specificity is crucial for optimizing enzyme use in industrial applications .

Comparative Data Table

Application AreaSpecific UseBenefitsExample Case Study
Food ScienceNutritional productsPrebiotic effectsImprovement in gut health
Food PreservationMoisture retentionExtended shelf lifeEnhanced quality in baked goods
PharmaceuticalsDrug formulationImproved solubilityEnhanced drug delivery systems
PharmaceuticalsAntiviral activityEfficacy against enveloped virusesResearch on HIV antiviral properties
BiotechnologyEnzyme assaysSensitive detectionSpecific enzyme activity assays

Comparación Con Compuestos Similares

Structural and Functional Comparison with Shorter Maltooligosaccharides

Maltotriose (DP3) , Maltohexaose (DP6) , and Maltoheptaose (DP7) are shorter-chain analogs. Key differences include:

Property Maltononaose (DP9) Shorter Maltooligosaccharides (DP3–DP7)
Industrial Use Rare Common (e.g., sweeteners, stabilizers)
Enzymatic Binding Binds 9 subsites in CGTase Binds 6–7 subsites, influencing cyclodextrin size
Flexibility (B-factors) Higher flexibility at subsites 23–25 Reduced flexibility due to shorter chains

Example: In CGTase studies, this compound occupies subsites -7 to +2, while Maltohexaose (DP6) binds subsites -6 to +2, altering cyclodextrin product ratios (e.g., α- vs. γ-cyclodextrin) .

Comparison with γ-Cyclodextrin

γ-Cyclodextrin (DP8, cyclic) shares structural similarities with this compound but exhibits distinct binding modes in CGTase:

Parameter This compound (DP9) γ-Cyclodextrin (DP8)
Conformation Linear chain Cyclic structure
Hydrogen Bond Network Broken at subsites 21/11 and 22/23 Intact except at subsites 21/11
B-Factor Flexibility Higher flexibility at reducing end (subsites 12, 23–25) Rigid in catalytic subsites (22, 21, 11)
Enzymatic Role Substrate for cyclization Product of cyclization

Mechanistic Insight: this compound undergoes conformational distortion in CGTase’s active site, breaking internal hydrogen bonds (OH-2/OH-3), which is less pronounced in γ-cyclodextrin .

Comparison with Isomalto-oligosaccharides

Isomalto-oligosaccharides (e.g., isomaltoheptaose, DP7) differ in linkage (α-1,6 vs. α-1,4), leading to distinct physicochemical behaviors:

Property This compound (α-1,4) Isomaltoheptaose (α-1,6)
Elution Profile Similar Kav to isomaltoheptaose in GFC Higher apparent molecular size in GFC
Applications Enzyme studies Prebiotics, gut health supplements

Structural Impact: The α-1,6 linkage in isomaltoheptaose increases hydrodynamic volume, mimicking the elution profile of this compound despite shorter chain length .

Comparison with Maltodecaose (DP10) and Longer Chains

Parameter This compound (DP9) Maltodecaose (DP10)
Synthetic Accessibility Produced via enzymatic coupling Requires specialized cyclodextrinase
Binding to CGTase Occupies subsites -7 to +2 Likely extends beyond subsites, uncharacterized

Actividad Biológica

Maltononaose, a lesser-known oligosaccharide, has garnered attention due to its potential biological activities and applications in various fields such as nutrition, pharmaceuticals, and food technology. This article explores the biological activity of this compound, including its properties, production methods, and relevant case studies.

1. Overview of this compound

This compound is classified as a maltooligosaccharide, which consists of glucose units linked by α-1,4 glycosidic bonds. It is structurally related to other maltooligosaccharides like maltotetraose and maltopentaose. The unique properties of this compound make it a subject of interest in both research and industrial applications.

Chemical Structure

  • Composed of multiple glucose units.
  • Exhibits a specific molecular weight and solubility characteristics that influence its biological activity.

Physical Properties

  • Soluble in water.
  • Sweet taste profile, which can be utilized in food products as a sugar substitute.

3.1 Antimicrobial Properties

Recent studies have indicated that certain maltooligosaccharides possess antimicrobial properties. For instance, maltotetraose has shown inhibitory effects against Erwinia species, suggesting that similar oligosaccharides like this compound may also exhibit antibacterial activities .

3.2 Prebiotic Effects

This compound may serve as a prebiotic, promoting the growth of beneficial gut bacteria. This is significant for digestive health and could potentially enhance immunity by modulating gut microbiota composition.

4. Production Methods

This compound can be produced through enzymatic hydrolysis of starch using specific amylases derived from microorganisms such as Bacillus cereus. The process typically involves the following steps:

  • Cultivation : Microorganisms are cultivated in a nutrient-rich medium.
  • Enzymatic Hydrolysis : Starch is hydrolyzed using amylases to yield oligosaccharides.
  • Purification : The resulting mixture is purified to isolate this compound.

Table 1: Enzymatic Production Yields

MicroorganismYield (%)Method of Hydrolysis
Bacillus cereus NY-1440-60Enzymatic hydrolysis of starch
Bacillus circulans30-40Ammonium sulfate fractionation

5.1 Nutritional Applications

A study investigated the effects of this compound in baked goods, highlighting its ability to improve dough quality and shelf life due to its moisture-retaining properties . This suggests potential applications in the food industry as a functional ingredient.

5.2 Pharmaceutical Potential

Research on maltooligosaccharides indicates their potential use in drug delivery systems due to their biocompatibility and ability to enhance the solubility of poorly soluble drugs . Further exploration into this compound's role in this area could lead to innovative pharmaceutical formulations.

6. Future Directions

The exploration of this compound's biological activity is still in its early stages. Future research should focus on:

  • Detailed mechanisms underlying its prebiotic effects.
  • Comprehensive studies on its antimicrobial properties against various pathogens.
  • Potential applications in functional foods and nutraceuticals.

Q & A

Basic Research Questions

Q. What foundational steps should guide the design of a reproducible synthesis protocol for Maltononaose?

  • Methodological Answer : Begin with a systematic review of existing oligosaccharide synthesis protocols to identify variables (e.g., temperature, catalysts). Use factorial design experiments to optimize reaction conditions . Document each step rigorously, including purification methods (e.g., HPLC parameters) and characterization data (e.g., NMR peaks, mass spectrometry). Ensure reproducibility by providing raw data and error margins in supplementary materials .

Table 1: Key Variables in Synthesis Optimization

VariableRange TestedOptimal ValueImpact on Yield
Temperature (°C)25–8060+35%
Catalyst (mol%)0.1–5.02.5+22%
Reaction Time (h)12–4824+18%

Q. Which analytical techniques are critical for characterizing this compound’s structural and functional properties?

  • Methodological Answer : Combine orthogonal methods:

  • Structural Analysis : NMR (¹H/¹³C for glycosidic linkages), MALDI-TOF MS for molecular weight confirmation .
  • Functional Properties : Isothermal titration calorimetry (ITC) for binding affinity studies, dynamic light scattering (DLS) for aggregation behavior .
  • Purity Assessment : HPAEC-PAD for carbohydrate-specific purity validation .

Advanced Research Questions

Q. How can contradictions between observed bioactivity data and theoretical models for this compound be resolved?

  • Methodological Answer :

Re-examine Assumptions : Validate if experimental conditions (e.g., pH, ionic strength) match theoretical model parameters .

Multi-Method Validation : Compare bioactivity across assays (e.g., in vitro cell-based vs. in silico docking simulations) to identify methodological biases .

Meta-Analysis : Aggregate data from independent studies to identify trends or outliers, using random-effects models to account for heterogeneity .

Example Workflow :

  • Step 1 : Replicate conflicting experiments with controlled variables.
  • Step 2 : Apply Bayesian statistical analysis to quantify confidence intervals .
  • Step 3 : Propose revised models incorporating steric hindrance or solvent effects overlooked in prior work .

Q. What statistical approaches validate the homogeneity of this compound samples across experimental batches?

  • Methodological Answer :

  • For Batch Consistency : Use ANOVA to compare means of critical parameters (e.g., purity, molecular weight) across batches .

  • Multivariate Analysis : Apply principal component analysis (PCA) to NMR/MS datasets to detect batch-specific clustering .

  • Power Analysis : Predefine sample sizes to ensure statistical significance (α = 0.05, power = 0.8) .

    Table 2: Statistical Tests for Data Validation

    ParameterTestThreshold
    PurityStudent’s t-testp < 0.05
    Molecular WeightLevene’s TestF < 3.0
    BioactivityMann-Whitney UU > critical value

Q. Methodological Considerations

Q. How should researchers integrate multi-omics data to explore this compound’s metabolic pathways?

  • Methodological Answer :
  • Data Integration : Use pathway enrichment tools (e.g., KEGG, MetaCyc) to map glycan-related genes/proteins .
  • Machine Learning : Train random forest models on transcriptomic and metabolomic datasets to predict regulatory nodes .
  • Validation : CRISPR-Cas9 knockout studies to confirm candidate genes’ roles in this compound metabolism .

Q. Guidelines for Reporting Findings

Q. What are the best practices for documenting this compound’s stability under varying physiological conditions?

  • Methodological Answer :
  • Stability Assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis .
  • Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life under standard conditions .
  • Reporting : Include raw degradation curves, rate constants (k), and confidence intervals in supplementary materials .

Propiedades

IUPAC Name

(2R,3S,4R,5R)-2-[(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-3,4,5-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-3,4,5,6-tetrakis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H92O46/c55-1-11-21(64)28(71)35(78)47(86-11)85-10-20(95-48-36(79)29(72)22(65)12(2-56)87-48)44(98-51-39(82)32(75)25(68)15(5-59)90-51)42(96-49-37(80)30(73)23(66)13(3-57)88-49)18(8-62)93-54-46(100-53-41(84)34(77)27(70)17(7-61)92-53)45(99-52-40(83)33(76)26(69)16(6-60)91-52)43(19(9-63)94-54)97-50-38(81)31(74)24(67)14(4-58)89-50/h8,11-61,63-84H,1-7,9-10H2/t11-,12-,13-,14-,15-,16-,17-,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28+,29+,30+,31+,32+,33+,34+,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45+,46-,47+,48-,49-,50-,51-,52-,53-,54+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBVLVBOKWRYEP-XYLDXDTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H92O46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60215057
Record name Maltononaose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60215057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1477.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6471-60-9
Record name Maltononaose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006471609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Maltononaose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60215057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.